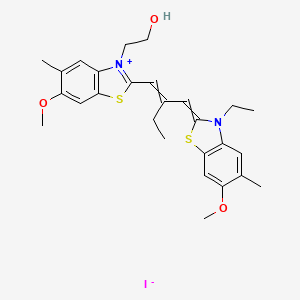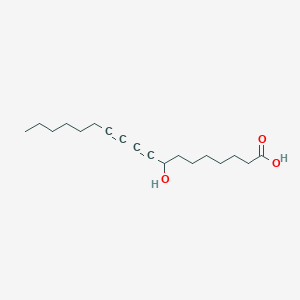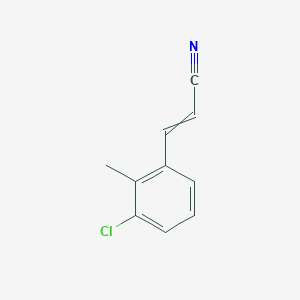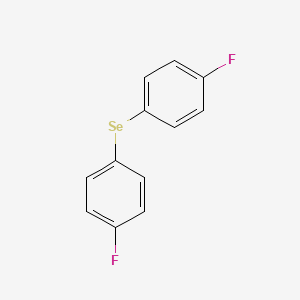
1-Fluoro-4-(4-fluorophenyl)selanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(4-fluorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of fluorine atoms and a selenide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene typically involves the reaction of 4-fluorophenylselenol with 1-fluoro-4-iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-4-(4-fluorophenyl)selanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Fluoro-4-(4-fluorophenyl)selanylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(4-fluorophenyl)selanylbenzene involves its interaction with various molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but contains a bromine atom instead of a selenide group.
4-Fluoronitrobenzene: Contains a nitro group instead of a selenide group.
Uniqueness
1-Fluoro-4-(4-fluorophenyl)selanylbenzene is unique due to the presence of both fluorine atoms and a selenide group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65130-27-0 |
|---|---|
Formule moléculaire |
C12H8F2Se |
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
1-fluoro-4-(4-fluorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8F2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
WELPMJSCPKDRLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[Se]C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



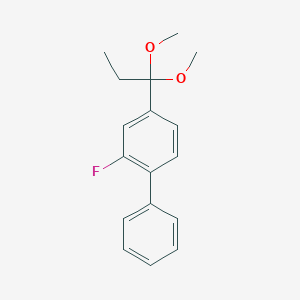
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)

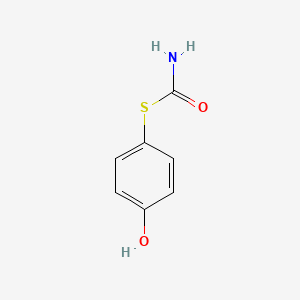

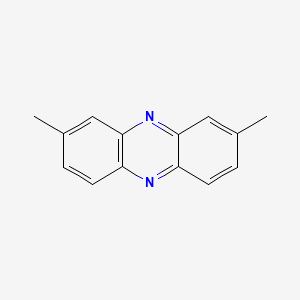
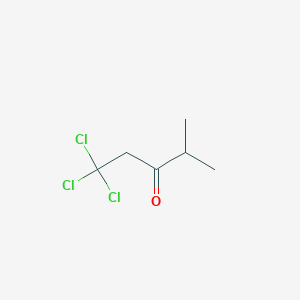
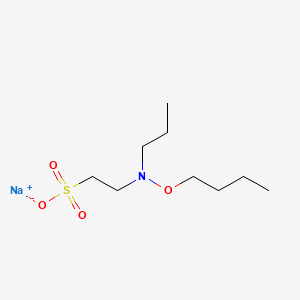
silane](/img/structure/B14484229.png)
